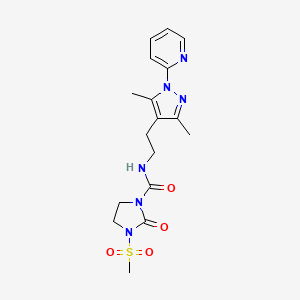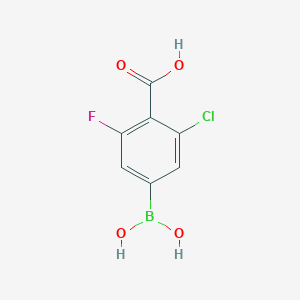
4-Borono-2-chloro-6-fluorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-Bromo-2-chloro-6-fluorobenzoic acid” is a halogen substituted benzoic acid . It’s a solid powder at ambient temperature .
Synthesis Analysis
4-Bromo-2-fluorobenzoic acid may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .Molecular Structure Analysis
The molecular formula of 4-Bromo-2-fluorobenzoic acid is C7H3BrFO2 . The InChI key is ZQQSRVPOAHYHEL-UHFFFAOYSA-N .Chemical Reactions Analysis
4-Bromo-2-fluorobenzoic acid may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .Physical And Chemical Properties Analysis
The molecular weight of 4-Bromo-2-fluorobenzoic acid is 253.45 . It’s a solid powder at ambient temperature . The solubility in methanol is very faint turbidity .科学的研究の応用
Boron Compounds in Medicinal Chemistry
Boron compounds, notably benzoxaboroles, have emerged as a versatile platform in medicinal chemistry due to their physicochemical and drug-like properties. Benzoxaboroles have led to new classes of anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory agents. Their mechanism of action often involves inhibiting essential enzymes in the life cycle of various pathogens or targeting human enzymes like phosphodiesterase 4 for their anti-inflammatory effects. The electron-deficient nature of the boron atom plays a crucial role in these interactions, making these compounds significant for pharmaceutical development (Nocentini, Supuran, & Winum, 2018).
Boronic Acid Derivatives in Drug Design
The incorporation of boronic acids into drug design has gained traction, with several boronic acid-based drugs approved by regulatory bodies and more in clinical trials. The unique properties of boronic acids, such as the potential to enhance drug potency and improve pharmacokinetic profiles, underscore their importance in medicinal chemistry. This growth is partly attributed to synthetic advancements that facilitate the integration of boronic acids into organic compounds, highlighting the role of boronic acids in developing novel therapeutic agents (Plescia & Moitessier, 2020).
Environmental Applications of Boron Compounds
In environmental science, boron compounds have been studied for their potential in water treatment, particularly for the removal of boron species from aquatic environments. Layered double hydroxides (LDHs) and their thermally activated forms have demonstrated efficacy in capturing boron species, offering an alternative to conventional methods which may be ineffective or expensive. The primary mechanisms include anion exchange and the memory effect, with anion exchange being a significant pathway for boron uptake. This research indicates the potential of boron compounds in addressing environmental contamination and improving water quality (Theiss, Ayoko, & Frost, 2013).
Safety and Hazards
The compound has a GHS07 pictogram. The hazard statements are H315, H319, and H335. The precautionary statements are P261, P271, and P280 . It’s recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
特性
IUPAC Name |
4-borono-2-chloro-6-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClFO4/c9-4-1-3(8(13)14)2-5(10)6(4)7(11)12/h1-2,13-14H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFXJCPPOGUMJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)C(=O)O)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-(2,5-Dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imida zolino[1,2-h]purine-2,4-dione](/img/structure/B2809311.png)
![2-Oxo-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2809313.png)

![Ethyl 2-[[2-[[5-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2809316.png)
![2-[3-(2-Chloroacetyl)-2,5-dimethylpyrrol-1-yl]acetamide](/img/structure/B2809317.png)
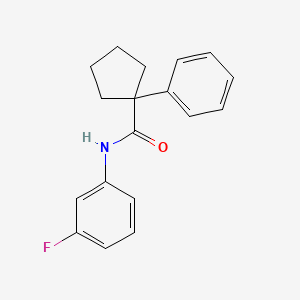
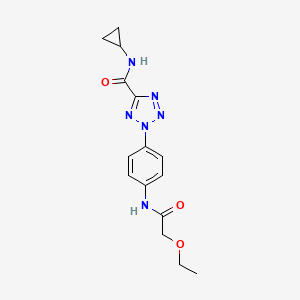
![Cyclopentyl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2809324.png)
![3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2809326.png)
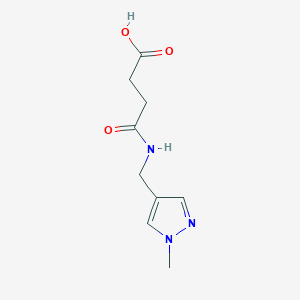
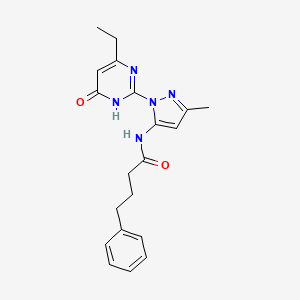
![5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione 4-(O-ethyloxime)](/img/structure/B2809332.png)
![9-(2-chlorophenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2809333.png)
